molecular formula C6H4BrClN2S B598654 4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine CAS No. 1203324-68-8

4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine

Katalognummer: B598654
CAS-Nummer: 1203324-68-8
Molekulargewicht: 251.526
InChI-Schlüssel: CCGVUYXZOVJJTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a thiophene ring fused to a pyrimidine ring, with chlorine and bromine atoms substituted at the 4 and 6 positions, respectively. The molecular formula of 4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine is C6H4BrClN2S, and it has a molecular weight of 251.53 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of 4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce larger, more complex molecules .

Wissenschaftliche Forschungsanwendungen

4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thieno[2,3-d]pyrimidines: These compounds have a similar structure but differ in the position of the substituents.

    Thieno[3,2-b]pyrimidines: Another class of thienopyrimidines with different substitution patterns.

    Pyrimidines: The parent compound without the thiophene ring.

Uniqueness

4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Eigenschaften

CAS-Nummer

1203324-68-8

Molekularformel

C6H4BrClN2S

Molekulargewicht

251.526

IUPAC-Name

6-bromo-4-chloro-2,3-dihydrothieno[3,2-d]pyrimidine

InChI

InChI=1S/C6H4BrClN2S/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1,10H,2H2

InChI-Schlüssel

CCGVUYXZOVJJTF-UHFFFAOYSA-N

SMILES

C1NC(=C2C(=N1)C=C(S2)Br)Cl

Synonyme

4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.